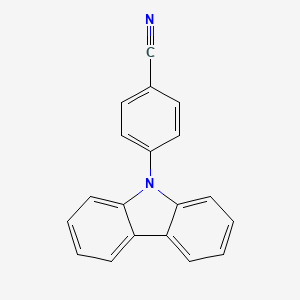

4-(9H-Carbazol-9-YL)benzonitrile

Descripción general

Descripción

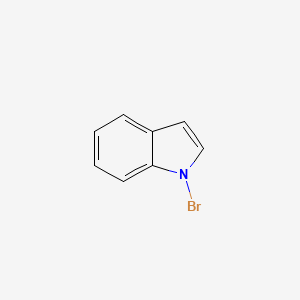

“4-(9H-Carbazol-9-YL)benzonitrile” is a compound that has been studied for its potential applications in organic light-emitting diodes (OLEDs) . It is a part of a series of novel hole-transporting materials (HTMs) based on 4-(9H-carbazol-9-yl)triphenylamine conjugated with different carbazole or triphenylamine derivatives .

Synthesis Analysis

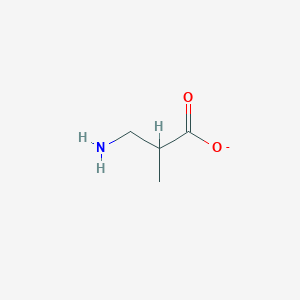

The compound can be synthesized by Suzuki coupling reactions . The resulting compounds from this process have shown good thermal stabilities with high glass transition temperatures between 148 and 165 °C .Molecular Structure Analysis

The molecular structure of “4-(9H-Carbazol-9-YL)benzonitrile” is complex and involves a carbazole donor and a benzonitrile acceptor . The compound is part of a larger family of carbazole-based compounds, which are known for their versatility in functionalization, good chemical and environmental stability .Chemical Reactions Analysis

The chemical reactions involving “4-(9H-Carbazol-9-YL)benzonitrile” are complex and involve several steps . The compound has been used in the synthesis of other compounds, demonstrating its versatility in chemical reactions .Physical And Chemical Properties Analysis

“4-(9H-Carbazol-9-YL)benzonitrile” has a molecular weight of 268.31 . It has a melting point of 175-177 °C and a predicted boiling point of 408.7±37.0 °C . The compound also has a predicted density of 1.15±0.1 g/cm3 .Aplicaciones Científicas De Investigación

OLED Applications

4-(9H-Carbazol-9-yl)benzonitrile and its derivatives are prominent in the field of organic light-emitting diodes (OLEDs). Studies have shown that these compounds are highly effective in creating efficient blue-emitting materials for OLEDs. For instance, Wang et al. (2020) synthesized novel bipolar anthracene-based compounds, including derivatives of 4-(9H-Carbazol-9-yl)benzonitrile, demonstrating their utility in nondoped electroluminescent devices with excellent performance in deep-blue emission (Wang et al., 2020). Similarly, Balijapalli et al. (2020) reported the synthesis of pentacarbazolyl-benzonitrile derivatives for use in bluish-green OLEDs, showcasing high photoluminescence quantum yields (Balijapalli et al., 2020).

Optical Materials

The compound has also been explored in the field of optical materials. Mydlova et al. (2020) studied molecules based on 4-(9H-Carbazol-9-yl)benzonitrile for nonlinear optical (NLO) applications, demonstrating their potential in this area (Mydlova et al., 2020). Additionally, studies like that of Xie et al. (2018) have synthesized and characterized blue luminescent bipolar materials constructed with carbazole and anthracene units, where 4-cyanophenyl substitute at the 9-position of the carbazole unit played a crucial role (Xie et al., 2018).

Antimicrobial Applications

In the field of antimicrobial research, Salih et al. (2016) utilized 9H-carbazole, a precursor to compounds like 4-(9H-Carbazol-9-yl)benzonitrile, to prepare new heterocyclic derivatives with antimicrobial activities (Salih et al., 2016).

Photocatalysis

Furthermore, in photocatalysis, Shah et al. (2020) employed a combination of organic photocatalysts, including derivatives of 4-(9H-Carbazol-9-yl)benzonitrile, for amide bond formations in a study exploring innovative approaches to chemical synthesis (Shah et al., 2020).

Polymerization and Material Science

Additionally, studies like that of Tabata et al. (2016) have explored the polymerization of carbazole derivatives, including 4-(9H-Carbazol-9-yl)benzonitrile, demonstrating their potential in creating polymers with broad absorption from UV to near IR region, indicating effective expansion of π-conjugated systems (Tabata et al., 2016).

Mecanismo De Acción

The compound has been studied for its use in OLEDs . It is thought to improve the efficiency of these devices by acting as a hole-transporting material . The mechanism of action involves the modulation of charge transport and trapping/detrapping of charges in localized states within the bulk of the polymer .

Propiedades

IUPAC Name |

4-carbazol-9-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHDDUZSNZRAXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599331 | |

| Record name | 4-(9H-Carbazol-9-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(9H-Carbazol-9-YL)benzonitrile | |

CAS RN |

57103-17-0 | |

| Record name | 4-(9H-Carbazol-9-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

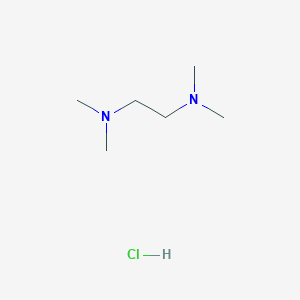

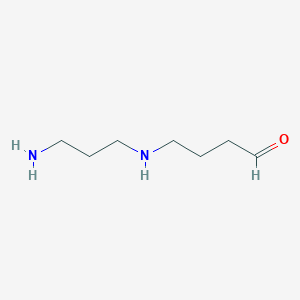

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)